molecular formula C10H10 B1599227 1-Ethynyl-3,5-dimethylbenzene CAS No. 6366-06-9

1-Ethynyl-3,5-dimethylbenzene

Cat. No.: B1599227
CAS No.: 6366-06-9
M. Wt: 130.19 g/mol
InChI Key: JVEFKVKLVXNSND-UHFFFAOYSA-N
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Description

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral under hazard classifications . The associated hazard statement is H302: Harmful if swallowed . Precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, rinse mouth, and if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-3,5-dimethylbenzene can be synthesized through several methods, including:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-3,5-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nitration: 1-Ethynyl-3,5-dimethyl-2-nitrobenzene

    Halogenation: 1-Ethynyl-3,5-dimethyl-2-bromobenzene

    Oxidation: 3,5-Dimethylbenzoic acid

Comparison with Similar Compounds

  • 1-Ethynyl-3,5-difluorobenzene
  • 1-Ethynyl-3,5-dimethoxybenzene
  • 1-Ethynyl-2-fluorobenzene
  • 1-Ethynyl-4-fluorobenzene
  • Phenylacetylene

Comparison: 1-Ethynyl-3,5-dimethylbenzene is unique due to the presence of two methyl groups, which influence its reactivity and physical properties. Compared to its analogs, such as 1-ethynyl-3,5-difluorobenzene and 1-ethynyl-3,5-dimethoxybenzene, the methyl groups provide steric hindrance and electron-donating effects, affecting the compound’s behavior in chemical reactions .

Properties

IUPAC Name

1-ethynyl-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-4-10-6-8(2)5-9(3)7-10/h1,5-7H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEFKVKLVXNSND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424101
Record name 1-(3,5-dimethylphenyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6366-06-9
Record name 1-(3,5-dimethylphenyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of crude 1-trimethylsilyl-2-(3,5-dimethylphenyl)acetylene (105 mmol, theoretical maximum) in THF (70 mL) and MeOH (280 mL) was cooled in an ice/water bath during addition of 8N KOH (16 mL, 128 mmol) and water (25 mL) and the reaction was then removed from ice/water bath. After 1 h, approximately half of the organic solvent was removed in vacuo. Hexanes (1 L) and water (400 mL) were added. The organic layer was washed with saturated brine, dried (Na2SO4), and concentrated to give 11.3 g of 1-(3,5-dimethylphenyl)acetylene as a brown oil:
Quantity
105 mmol
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16 mL
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25 mL
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70 mL
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solvent
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Quantity
280 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethynyl-3,5-dimethylbenzene
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